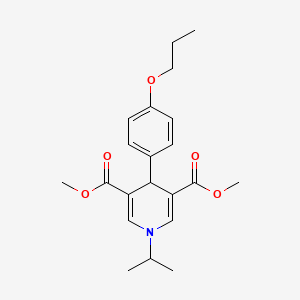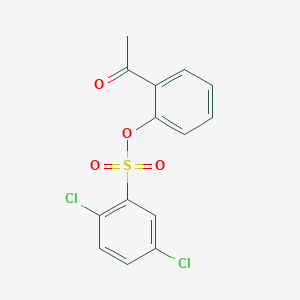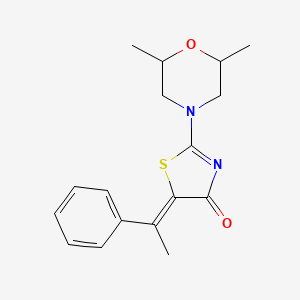![molecular formula C24H19FN6OS B4046409 N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-fluorobenzamide](/img/structure/B4046409.png)
N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-fluorobenzamide
Übersicht
Beschreibung
Benzimidazoles are a class of heterocyclic aromatic compounds that share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole ring . They have shown promising applications in biological and clinical studies . Triazoles, on the other hand, are a class of five-membered rings containing three nitrogen atoms and two carbon atoms. They are known for their diverse biological activities.
Synthesis Analysis
The synthesis of benzimidazole derivatives generally involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The synthesis of triazole derivatives typically involves the reaction of an azide with an alkene or alkyne, a process known as a click reaction .Molecular Structure Analysis
The molecular structure of benzimidazoles and triazoles is characterized by the presence of nitrogen atoms in their rings, which can mimic properties of DNA bases . This property is often exploited in medicinal chemistry .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Wissenschaftliche Forschungsanwendungen
Cancer Research
Benzimidazole derivatives have been synthesized and evaluated for their potential in inhibiting cancer cell proliferation, specifically against MDA-MB-231 human breast cancer cells. These compounds have been characterized using techniques such as 1H NMR, LC/MS, FTIR, and elemental analysis, demonstrating potent inhibitory effects against breast cancer cell proliferation (Thimmegowda et al., 2008).
Antimicrobial Properties
Novel benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against a variety of bacterial and fungal strains, indicating their potential as antimicrobial agents (Menteşe et al., 2015).
Antioxidant Properties
Some benzimidazole derivatives have been investigated for their in vitro effects on lipid peroxidation levels in the rat liver, demonstrating significant antioxidant properties. These findings suggest the potential of benzimidazole compounds in managing oxidative stress-related conditions (Kuş et al., 2004).
Antiviral Activity
Derivatives of 2-thiobenzimidazole incorporating triazole moiety have been synthesized and tested for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). Specific compounds have shown significant activity against HCV, providing insights into the importance of substituents at the benzimidazole position for inhibiting HCV (Youssif et al., 2016).
Material Science Applications
Benzimidazole-based compounds have also found applications in material science, such as the development of highly emissive organic compounds for solid-state applications. These compounds demonstrate aggregation-induced emission enhancement, attributed to specific molecular packing in the solid state, indicating their potential use in optoelectronic devices (Qian et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of benzimidazole and triazole derivatives could involve the design and development of potential anti-inflammatory drugs to target inflammation-promoting enzymes . The development of new synthetic methods and the exploration of new biological activities are also promising areas of research .
Eigenschaften
IUPAC Name |
N-[3-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN6OS/c1-31-22(29-30-24(31)33-14-21-27-19-11-4-5-12-20(19)28-21)15-7-6-8-16(13-15)26-23(32)17-9-2-3-10-18(17)25/h2-13H,14H2,1H3,(H,26,32)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXPIJNSBUEZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC(=CC=C4)NC(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B4046335.png)


![ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4046360.png)
![3-[2-(1-Methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one](/img/structure/B4046368.png)

![2-cyclopentyl-N-[(4-methylphenyl)(phenyl)methyl]-2-phenylacetamide](/img/structure/B4046377.png)
![methyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B4046381.png)
![2-[4-(3,5-di-tert-butylbenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4046384.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4046389.png)
![ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4046390.png)
![2-(2-{[4-(aminosulfonyl)phenyl]imino}-3-ethyl-4-oxo-1,3-thiazolidin-5-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4046400.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B4046408.png)
![3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-PHENETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4046416.png)
